molecular formula C₃₅H₃₄D₇NO₂ B1160108 Tolterodine Dimer-D7

Tolterodine Dimer-D7

Numéro de catalogue: B1160108
Poids moléculaire: 514.75
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tolterodine Dimer-D7 (C35D7H34NO2; molecular weight: 514.749) is a deuterated analog of Tolterodine Dimer, a synthetic derivative of the antimuscarinic drug tolterodine. Deuterium substitution at seven hydrogen positions enhances metabolic stability via the kinetic isotope effect, which slows oxidative degradation of the molecule . This modification is particularly relevant for research applications, as deuterated compounds are frequently employed as internal standards in mass spectrometry-based pharmacokinetic studies to improve analytical precision .

Propriétés

Formule moléculaire

C₃₅H₃₄D₇NO₂

Poids moléculaire

514.75

Synonymes

2,2’-[[(1-Methylethyl)imino]bis(1-phenyl-3,1-propanediyl)]bis[4-methylphenol]-D7

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Data Tables

Table 1. Pharmacokinetic and Clinical Profile Comparison
Compound Half-Life (h) Key Metabolic Pathway Dry Mouth Incidence Efficacy (Incontinence Reduction)
Tolterodine IR 2–3 CYP2D6 oxidation 30% 60–70%
Tolterodine ER 6–8 Sustained CYP2D6 oxidation 23% 65–75%
Fesoterodine 8 mg ~7 (5-HMT) Esterase hydrolysis 25–30% 75–85%
Tolterodine Dimer-D7* N/A Slowed deuterium oxidation Hypothetically lower Not reported

*Theoretical assumptions based on deuterium substitution.

Table 2. Adverse Effect Comparison
Compound Dry Mouth CNS Effects Cardiac Effects
Tolterodine ER 23% 8% Tachycardia (rare)
Oxybutynin ER 30% 9% QTc prolongation
Mirabegron 3.3% <1% Hypertension (mild)

Research Findings and Clinical Implications

  • Metabolic Advantages : Tolterodine Dimer-D7’s deuterated structure may reduce interpatient variability in drug exposure, mirroring fesoterodine’s prodrug strategy .
  • Safety Profile : Tolterodine derivatives generally exhibit better tolerability than oxybutynin, particularly in pediatric populations (lower dropout rates; p < 0.05) .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Tolterodine Dimer-D7?

  • Methodological Answer : Synthesis typically involves deuterium labeling at specific positions using catalytic exchange or custom synthetic routes. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H-NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity and structural integrity. For reproducibility, ensure protocols include solvent selection, reaction temperature control, and purification steps (e.g., HPLC). Data should be cross-validated with non-deuterated analogs to confirm isotopic effects .

Q. How can in vitro models be optimized to evaluate Tolterodine Dimer-D7’s efficacy in overactive bladder (OAB) research?

  • Methodological Answer : Use isolated bladder smooth muscle strips or urothelial cell cultures to assess muscarinic receptor antagonism. Measure parameters like contractile response inhibition (via acetylcholine challenge) or intracellular calcium flux. Normalize results to non-deuterated Tolterodine to isolate isotope-specific effects. Include controls for nonspecific binding (e.g., atropine) and validate assays with dose-response curves .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in preclinical studies of Tolterodine Dimer-D7?

  • Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. response) to calculate EC50_{50}/IC50_{50}. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For longitudinal data, mixed-effects models account for intra-subject variability. Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How does deuterium incorporation in Tolterodine Dimer-D7 influence its metabolic stability compared to the non-deuterated form?

  • Methodological Answer : Conduct comparative pharmacokinetic (PK) studies using LC-MS/MS to quantify parent drug and metabolites in plasma/tissue. Calculate isotopic ratios (2^2H/1^1H) to track deuterium retention. Use hepatic microsomal assays to assess CYP450-mediated metabolism differences. Statistical analysis should include paired t-tests or Wilcoxon signed-rank tests for matched samples .

Q. What strategies resolve contradictions in efficacy data between Tolterodine Dimer-D7 and other anticholinergics (e.g., solifenacin)?

  • Methodological Answer : Perform meta-analyses with subgroup stratification by patient demographics (e.g., age, renal function) or study design (e.g., crossover vs. parallel). Use sensitivity analyses to exclude outliers or low-quality trials. Apply the GRADE framework to evaluate evidence certainty and heterogeneity (I2^2 statistic). Pre-register protocols to minimize bias .

Q. How can translational research bridge gaps between animal models and human trials for Tolterodine Dimer-D7?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose scaling across species. Validate biomarkers (e.g., urinary frequency, detrusor pressure) in animal models against human endpoints. Incorporate population pharmacokinetics in Phase I trials to account for inter-individual variability .

Q. What advanced analytical techniques quantify Tolterodine Dimer-D7’s receptor-binding kinetics in vivo?

  • Methodological Answer : Employ positron emission tomography (PET) with radiolabeled analogs (e.g., 11^{11}C-Tolterodine) to measure receptor occupancy in real-time. Pair with ex vivo autoradiography for spatial resolution. Compare binding affinity (Kd_d) using saturation binding assays with 3^3H-N-methylscopolamine in tissue homogenates .

Q. How do researchers address confounding variables in observational studies of Tolterodine Dimer-D7’s long-term safety?

  • Methodological Answer : Use propensity score matching to balance baseline characteristics (e.g., comorbidities, concomitant medications). Apply Cox proportional hazards models for time-to-event analysis (e.g., adverse drug reactions). Adjust for cumulative dose (defined daily doses, DDDs) and treatment duration in multivariate regression .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.